

Characterization of Paliperidone Impurity I using NMR spectroscopy

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Compound of Interest

Compound Name: *Paliperidone Impurity I*

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Technical Guide: NMR Characterization of Paliperidone Impurities

Focus: Oxidative N-Oxides and Process Intermediates Executive Summary & Scope

In the development of Paliperidone (9-hydroxyrisperidone), the precise characterization of impurities is mandated by ICH Q3A(R2) and Q3B(R2) guidelines. While Mass Spectrometry (LC-MS) provides molecular weight confirmation, it often fails to distinguish regioisomers (e.g., N-oxide position) or subtle structural modifications. Nuclear Magnetic Resonance (NMR) spectroscopy remains the definitive tool for structural certification.

This guide details the structural elucidation of two critical impurities often conflated in nomenclature:

- The Oxidative Impurity (N-Oxide): Often referred to in stability studies as the primary degradant (USP Related Compound D). It presents a significant challenge in distinguishing the site of oxidation (piperidine vs. pyrimidine ring).

- The Process Impurity (Chloroethyl Intermediate): A key synthetic precursor (USP Related Compound C), often labeled "Impurity I" or "Impurity 1" in commercial catalogs.

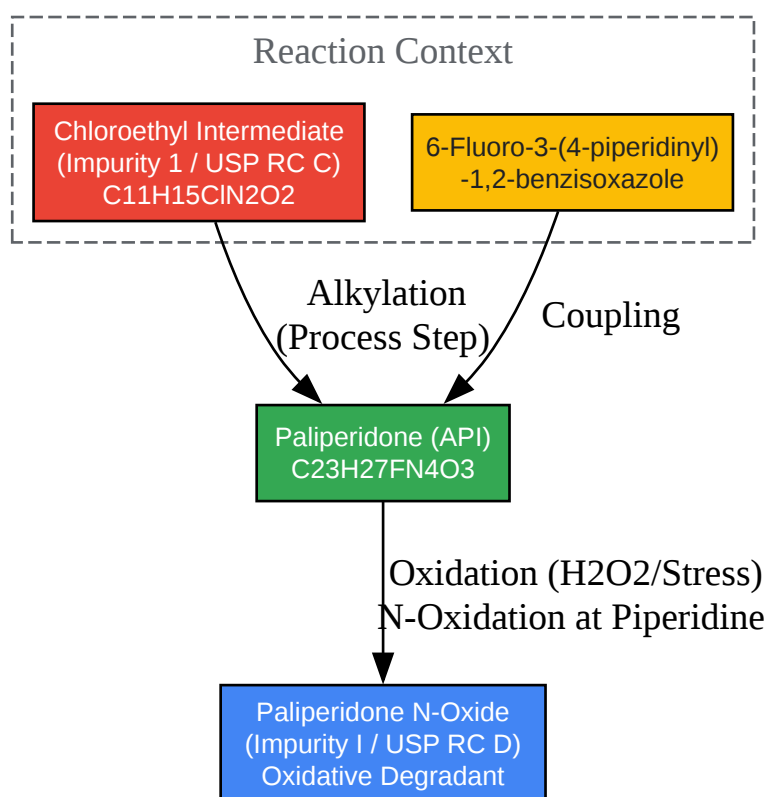
Structural Context and Nomenclature

Before initiating NMR analysis, it is critical to map the commercial/pharmacopoeial designations to chemical structures.

Designation	Common Name	Chemical Identity	Criticality
Paliperidone	Parent API	9-hydroxyrisperidone	Active Pharmaceutical Ingredient
Impurity I / D	N-Oxide	Paliperidone cis-N-oxide (Piperidine-N-oxide)	Major Oxidative Degradant
Impurity 1 / C	Chloroethyl	3-(2-chloroethyl)-9-hydroxy-2-methyl... [1] [2]	Unreacted Intermediate

Degradation & Synthesis Pathway

The following Graphviz diagram illustrates the origin of these impurities, providing the logic for the NMR strategy.



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Caption: Figure 1. Synthetic origin of the Chloroethyl Impurity (Process) and Oxidative pathway leading to the N-Oxide Impurity.

Experimental Protocol: NMR Methodology

Sample Preparation

Self-validating protocol for high-resolution acquisition:

- Solvent: DMSO-d₆ (99.9% D) is preferred over CDCl₃.
 - Reasoning: Paliperidone and its polar N-oxide have limited solubility in chloroform. DMSO ensures sharp lines for the exchangeable hydroxyl proton (OH) and prevents aggregation broadening.
- Concentration: 10–15 mg in 0.6 mL solvent.
- Temperature: 298 K (25°C).

Acquisition Parameters (600 MHz equivalent)

- ^1H NMR: 30° pulse, 64 scans, $D1 = 2.0\text{s}$.
- ^{13}C NMR: Power-gated decoupling, 1024 scans (critical for quaternary carbons).
- 2D Experiments:
 - COSY: To map the spin systems of the ethyl linker and piperidine ring.
 - HSQC (Multiplicity Edited): To distinguish CH/CH₃ (positive) from CH₂ (negative).
 - HMBC: Long-range couplings to connect the benzisoxazole tail to the piperidine ring.

Characterization of Impurity I (N-Oxide)

The N-Oxide is formed by oxidation of the tertiary nitrogen in the piperidine ring. This induces specific electronic changes (inductive withdrawal and field effects) observable in NMR.

Diagnostic ^1H NMR Shifts

The "fingerprint" of the N-oxide is the deshielding of protons alpha to the oxidized nitrogen.

Position	Proton Type	Parent Shift (δ ppm)	N-Oxide Shift (δ ppm)	$\Delta\delta$ (Shift Difference)	Mechanistic Insight
H-18/H-22	Piperidine (Eq)	-2.95	3.40 - 3.60	+0.5 - 0.6	Strong deshielding due to positive charge on N.
H-18/H-22	Piperidine (Ax)	-2.05	3.10 - 3.30	+1.1 - 1.2	Anisotropic effect of the N-O bond.
H-16	Ethyl Linker (-CH ₂ -N)	-2.50	3.25	+0.75	Alpha to N-oxide; diagnostic triplet shift.
OH-9	Hydroxyl	-5.80	-5.80	-0.0	Unaffected (confirms oxidation is not at the OH).

Diagnostic ¹³C NMR Shifts

The N-oxide exerts a beta-shielding (gamma-gauche) effect on the carbons beta to the nitrogen, while alpha carbons are deshielded.

- Alpha Carbons (Piperidine C2/C6): Shift downfield (+10-15 ppm) due to the electronegative Oxygen.
- Beta Carbons (Piperidine C3/C5): Shift upfield (-5 to -8 ppm) due to the gamma-effect of the oxygen lone pairs.

2D NMR Confirmation (HMBC)

To confirm the oxidation is on the piperidine nitrogen (N-4 of the ring) and not the pyrimidine nitrogens:

- Observe HMBC correlations from the Ethyl Linker protons (H-16).
- In the Parent, H-16 correlates to Piperidine C-18/C-22 at ~53 ppm.
- In the N-Oxide, H-16 correlates to Piperidine C-18/C-22 at ~65-68 ppm.
- Self-Validation: If the shifts of the pyrimidine ring (C-2, C-4, C-9) remain constant, the pyrimidine core is intact.

Characterization of Impurity 1 (Chloroethyl Process Intermediate)

This impurity (USP Related Compound C) is the "tail" of the molecule before the benzisoxazole head is attached.

Key Structural Absence

The most obvious NMR feature is the absence of the entire benzisoxazole spin system:

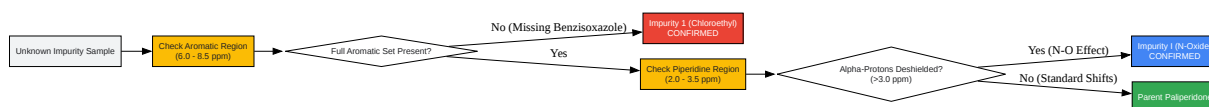
- Missing: Aromatic signals at 7.0–8.0 ppm (3 protons).
- Missing: Piperidine multiplets at 1.8–3.0 ppm.

Diagnostic "Chloroethyl" Signals

Instead of the piperidine connection, you will observe a terminal alkyl halide pattern.

Position	Proton Type	Pattern	Shift (δ ppm)	Insight
-CH ₂ -Cl	Terminal Methylene	Triplet (J=7Hz)	3.85	Deshielded by Chlorine (distinct from N-connection).
-CH ₂ -	Adjacent Methylene	Triplet (J=7Hz)	2.80	Coupled to the CH ₂ -Cl.

Workflow Diagram: Identification Logic



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Caption: Figure 2. Logical decision tree for distinguishing Paliperidone N-Oxide from Process Intermediates using ^1H NMR.

Conclusion and Regulatory Implications

Characterizing "Impurity I" requires precise context. If the impurity is the N-Oxide (USP RC D), the presence of signals at δ 3.2–3.6 ppm (alpha to N-O) and the retention of the aromatic region are definitive. If the impurity is the Chloroethyl Intermediate (USP RC C), the loss of aromatic signals and the appearance of a triplet at δ 3.85 ppm (CH₂-Cl) are the confirmation criteria.

For regulatory filings (IND/NDA), 2D NMR (HSQC/HMBC) data must be overlaid with the parent compound to demonstrate the structural integrity of the non-modified regions, ensuring the "Impurity I" designation is chemically validated.

References

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